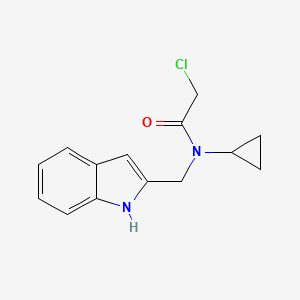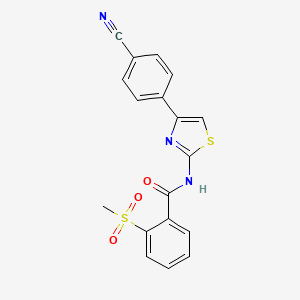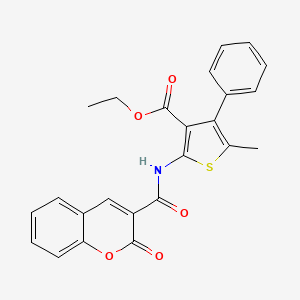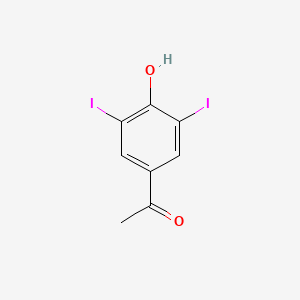![molecular formula C20H18ClN3O2S B2526589 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide CAS No. 361477-53-4](/img/structure/B2526589.png)
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O2S and its molecular weight is 399.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chloroacetamide Derivatives in Agriculture
Chloroacetamide compounds, such as alachlor and metazachlor, have been studied for their use as herbicides to control weeds in various crops, including cotton and soybeans. These compounds work by inhibiting fatty acid synthesis in plants, making them effective in weed management (Weisshaar & Böger, 1989).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been utilized to synthesize novel Co(II) and Cu(II) coordination complexes. Studies have shown that these complexes can exhibit significant antioxidant activities, suggesting potential applications in oxidative stress-related conditions (Chkirate et al., 2019).
Anticonvulsant Activity
Certain omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives have demonstrated anticonvulsant activity in studies, highlighting their potential therapeutic applications in managing seizures and other neurological disorders (Aktürk et al., 2002).
Molecular Conformations and Hydrogen Bonding
Research into 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides has revealed diverse molecular conformations co-existing within the same crystal structure. These studies contribute to our understanding of molecular interactions and hydrogen bonding, which are crucial in the design of new molecules with desired properties (Narayana et al., 2016).
Comparative Metabolism in Herbicide Research
Studies have compared the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into their potential human health impacts and guiding the design of safer agrochemicals (Coleman et al., 2000).
Mécanisme D'action
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes. These changes could include the activation or inhibition of the target, or a modification of its activity .
Biochemical Pathways
The biochemical pathways affected by this compound are also not fully known. Given the potential range of targets, it could impact a variety of pathways within the cell. These could include signal transduction pathways, metabolic pathways, or pathways involved in cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are not fully known. It is likely that its effects are dependent on the specific targets it interacts with and the pathways it affects. These effects could range from changes in cellular function to alterations in cell growth or survival .
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-26-16-8-2-13(3-9-16)10-19(25)22-20-17-11-27-12-18(17)23-24(20)15-6-4-14(21)5-7-15/h2-9H,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPJFDOPQOCHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2526512.png)
![Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2526514.png)
![6-(3-methoxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2526515.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2526516.png)
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B2526517.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526518.png)


![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2526522.png)
![2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2526523.png)


